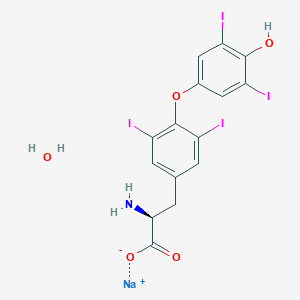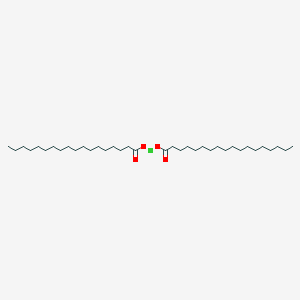
Levothyroxine sodium monohydrate
Vue d'ensemble
Description
Levothyroxine sodium is a synthetically produced form of thyroxine, a major endogenous hormone secreted by the thyroid gland . It is used primarily to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones T4 (tetraiodothyronine or thyroxine) and T3 (triiodothyronine or Liothyronine), resulting in diminished down-stream effects of these hormones .
Synthesis Analysis
The primary synthetic route to this active pharmaceutical ingredient (API) is more than 70+ years old with low-yielding steps and obsolete reagents . To address these issues, novel formulations (liquid solutions and soft gel capsules) have been designed to eliminate malabsorption . Some other delivery routes (injections, suppositories, sprays, and sublingual and transdermal administrations) are aimed at circumventing different difficulties in dosing .Molecular Structure Analysis
Levothyroxine Sodium is the sodium salt of L-3,3′,5,5′-tetraiodothyronine. It contains NLT 97.0% and NMT 103.0% of levothyroxine sodium (C15H10I4NNaO4), calculated on the anhydrous basis . The crystal structure changes of LEVO depend on RH and temperature .Chemical Reactions Analysis
The failure mode was hypothesized to be the dehydration of the crystal hydrate, when exposed to certain humidity and temperature conditions, followed by the oxidation of the API through vacated channels . It was previously reported that LEVO degradation occurred in the presence of oxygen at a low relative humidity (RH) .Physical And Chemical Properties Analysis
Levothyroxine sodium pentahydrate can dehydrate to highly reactive levothyroxine sodium monohydrate, or undergo salt disproportionation to the free acid form of the drug . The crystal structure changes of LEVO depend on RH and temperature .Applications De Recherche Scientifique
Treatment of Hypothyroidism
Levothyroxine Sodium is clinically used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone for the body’s requirements . Hypothyroidism is the second most common endocrine disorder, following diabetes, affecting up to 5% of the general population .
Suppression of Thyroid Stimulating Hormone Secretion
In addition to treating hypothyroidism, Levothyroxine Sodium is also used to suppress thyroid stimulating hormone secretion in other thyroid diseases .
Bioavailability Studies
Levothyroxine Sodium has been the subject of bioequivalence studies, which are the most widely used method to demonstrate interchangeability . These studies aim to evaluate the pharmacokinetic profile of two formulations of levothyroxine to determine bioequivalence between them .
Synthesis of Ionic Liquids
Levothyroxine Sodium has been used in the synthesis of ionic liquids (ILs) to improve its solubility . In this context, [Na][T4] was combined with choline [Ch]+ and 1-(2-hydroxyethyl)-3-methylimidazolium [C2OHMiM]+ cations to prepare the desired T4-ILs .
Solubility Studies
The solubility of Levothyroxine Sodium in different solutions has been studied. For instance, when levothyroxine is added to a phosphate buffered saline (PBS) solution, its solubility is remarkably lower than in water .
Mécanisme D'action
Target of Action
Levothyroxine sodium, also known as Levothyroxine sodium monohydrate, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of Levothyroxine are nearly every cell in the body, but it has a particularly strong effect on the cardiac system . It also binds to a plasma membrane receptor integrin αVβ3 at the Arg-Gly-Asp recognition site .
Mode of Action
Levothyroxine acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4) that acts as a prodrug of T3 in target tissues . T4 and T3 diffuse into the cell nucleus and bind to thyroid receptor proteins attached to DNA . This binding triggers a series of downstream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation .
Biochemical Pathways
The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted through deiodination into its active metabolite T3 . T4 and T3 act on nearly every cell of the body, affecting metabolic rate, heart rate, and systemic vascular resistance .
Pharmacokinetics
Levothyroxine sodium is primarily absorbed in the small intestine, specifically the jejunum and ileum, within three hours of ingestion . Its bioavailability is about 70% following an oral dose . Once in the circulation, it is almost entirely bound to plasma proteins, which protects it from metabolism or excretion and prolongs its half-life .
Result of Action
Levothyroxine sodium replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .
Action Environment
Environmental factors can affect the absorption and efficacy of Levothyroxine sodium. For instance, fasting increases T4 absorption, while malabsorption syndromes and certain foods such as soybeans, milk, and dietary fiber decrease it . Other factors such as pre-existing intestinal disorders or concomitant intakes of certain supplements that contain metal ions or drugs can inhibit the absorption of Levothyroxine into the bloodstream . Furthermore, exposure to direct sunlight can result in more than 60% decomposition of Levothyroxine sodium in solution form .
Orientations Futures
Even small differences between LT4 formulations can cause significant changes in TSH levels. This may be a particular concern in vulnerable populations, including elderly, pregnant, and pediatric patients . If the LT4 preparation is changed, TSH levels should be evaluated and, if necessary, the dose of LT4 adjusted .
Propriétés
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYAHDLKVNJJO-LTCKWSDVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I4NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levothyroxine sodium | |
CAS RN |
25416-65-3, 31178-59-3, 55-03-8 | |
| Record name | Levothyroxine sodium [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025416653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levothyroxine sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levothyroxine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOTHYROXINE SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82379R9W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes levothyroxine sodium monohydrate undesirable in a pharmaceutical formulation?
A1: Levothyroxine sodium pentahydrate (C₁₅H₁₀I₄NNaO₄⋅5H₂O) can partially dehydrate under realistic storage conditions (40°C/0% relative humidity for 3 hours) to form the monohydrate []. The crystal structure of levothyroxine sodium monohydrate (C₁₅H₁₀I₄NNaO₄⋅H₂O) suggests it is highly reactive []. This reactivity could lead to chemical degradation of the active pharmaceutical ingredient and is therefore undesirable.
Q2: How do common excipients affect the stability of levothyroxine sodium pentahydrate?
A2: Research has shown that both the hygroscopicity and acidity of excipients can significantly impact the stability of levothyroxine sodium pentahydrate []:
- Hygroscopic excipients: Materials like povidone can dehydrate levothyroxine sodium pentahydrate even in sealed containers, leading to the formation of the less stable monohydrate [].
- Acidic excipients: These excipients promote the disproportionation of levothyroxine sodium pentahydrate, resulting in the formation of levothyroxine (free acid) []. This degradation pathway was especially pronounced with excipients like lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















